molecular formula C13H9N3O2S B2908426 5-phenyl-N-(1,3-thiazol-2-yl)-1,3-oxazole-2-carboxamide CAS No. 955672-85-2

5-phenyl-N-(1,3-thiazol-2-yl)-1,3-oxazole-2-carboxamide

Cat. No.: B2908426
CAS No.: 955672-85-2
M. Wt: 271.29
InChI Key: JWANYIPCCHHQRP-UHFFFAOYSA-N
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Description

5-phenyl-N-(1,3-thiazol-2-yl)-1,3-oxazole-2-carboxamide is a heterocyclic compound that combines the structural features of oxazole and thiazole rings. These types of compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry .

Chemical Reactions Analysis

5-phenyl-N-(1,3-thiazol-2-yl)-1,3-oxazole-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-phenyl-N-(1,3-thiazol-2-yl)-1,3-oxazole-2-carboxamide involves binding to specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes involved in disease progression .

Comparison with Similar Compounds

Similar compounds include:

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

These compounds share structural similarities but differ in their specific biological activities and applications .

Properties

IUPAC Name

5-phenyl-N-(1,3-thiazol-2-yl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c17-11(16-13-14-6-7-19-13)12-15-8-10(18-12)9-4-2-1-3-5-9/h1-8H,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWANYIPCCHHQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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